molecular formula C13H26O2 B13997852 2-Nonyl-1,3-dioxane CAS No. 6413-70-3

2-Nonyl-1,3-dioxane

Cat. No.: B13997852
CAS No.: 6413-70-3
M. Wt: 214.34 g/mol
InChI Key: KLVLHANUQRTPHD-UHFFFAOYSA-N
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Description

2-Nonyl-1,3-dioxane is an organic compound with the molecular formula C12H24O2. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nonyl-1,3-dioxane can be synthesized through the reaction of decylaldehyde with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using p-toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Nonyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: H2/Ni, H2/Rh, Zn/HCl

    Substitution: LiAlH4, NaBH4

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Nonyl-1,3-dioxane exerts its effects, particularly as a skin penetration enhancer, involves its interaction with the formulation/nail interface. It enhances the penetration of drugs like econazole into the deeper layers of the human nail, where fungal infections reside . This enhancement is attributed to its plasticizing effects on the lacquer formulation .

Comparison with Similar Compounds

Uniqueness: 2-Nonyl-1,3-dioxane is unique due to its specific applications in enhancing drug penetration and its use in fragrance production. Its ability to interact with biological membranes and enhance the delivery of active compounds sets it apart from other similar compounds .

Properties

CAS No.

6413-70-3

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

2-nonyl-1,3-dioxane

InChI

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-10-13-14-11-9-12-15-13/h13H,2-12H2,1H3

InChI Key

KLVLHANUQRTPHD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1OCCCO1

Origin of Product

United States

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